1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-based small molecule characterized by a benzenesulfonyl substituent with 2,5-dichloro and 4-ethoxy groups. Its structural features suggest applications in targeting enzymes or receptors influenced by sulfonyl and halogenated aromatic moieties.
Properties
IUPAC Name |
1-[4-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4S/c1-3-22-13-8-12(16)14(9-11(13)15)23(20,21)18-6-4-17(5-7-18)10(2)19/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGAIHZTDJZLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Sulfonylation: The piperazine ring is then sulfonylated using 2,5-dichloro-4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acylation: Finally, the ethanone group is introduced via acylation using acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations:
Halogenation Impact: The target compound’s 2,5-dichloro substitution increases molecular weight and lipophilicity (logP ~4.6 estimated) compared to non-dichloro analogs like the compound in . This may enhance membrane permeability but reduce aqueous solubility.
Sulfonyl vs. In contrast, pyrimidine or pyrazole substituents () enable hydrogen bonding and π-stacking, critical for receptor binding.
Ethanone Position: All compared compounds retain the ethanone group at the piperazine nitrogen, suggesting its role in stabilizing the bioactive conformation via ketone-mediated hydrogen bonding .
Biological Activity
1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H17Cl2N2O3S
- Molecular Weight : 364.24 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to multiple pharmacological effects. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Piperazine derivatives have been studied for their ability to inhibit bacterial growth and combat infections.
- Anticancer Properties : Some studies suggest that these compounds may induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
- Reactive Species Generation : The compound may generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage in targeted cells.
Case Studies
Recent studies have highlighted the potential of piperazine derivatives like this compound in various therapeutic areas:
- Antimicrobial Studies : A study demonstrated that similar compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
- Cancer Cell Line Testing : Research involving human cancer cell lines indicated that certain piperazine derivatives could induce cell cycle arrest and apoptosis, showcasing their potential as anticancer agents.
- Inflammation Models : In vivo models of inflammation have shown that these compounds can reduce inflammatory markers, indicating potential use in treating inflammatory diseases .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
